Technical Monograph: 8-Chloroimidazo[1,2-a]pyridin-2-ol (CAS 1020044-16-9)
Technical Monograph: 8-Chloroimidazo[1,2-a]pyridin-2-ol (CAS 1020044-16-9)
[1]
Executive Summary: The Scaffold & Its Significance
8-Chloroimidazo[1,2-a]pyridin-2-ol (CAS 1020044-16-9) represents a specialized functional derivative of the imidazo[1,2-a]pyridine class—a "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous commercially available parent heterocycle, this specific derivative introduces two critical electronic and steric modulators:[1]
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The 8-Chloro Substituent: Located peri- to the bridgehead nitrogen, this halogen exerts a significant steric influence on the N1-lone pair and modulates the pKa of the system, often improving metabolic stability against oxidative metabolism at the pyridine ring.
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The 2-Hydroxy/2-Oxo Moiety: This functionality introduces a critical tautomeric equilibrium (lactam-lactim), serving as a versatile handle for O-alkylation, N-alkylation, or bioisosteric replacement of amide bonds in peptide mimetics.
This guide dissects the synthesis, reactivity, and therapeutic utility of this compound, moving beyond basic catalog data to actionable laboratory intelligence.[1][2]
Chemical Architecture & Tautomerism
The Lactam-Lactim Equilibrium
While formally nomenclated as a 2-ol (lactim), this compound exists in a dynamic equilibrium with its 2-one (lactam) tautomer. In solution (DMSO-d6, CDCl3), the equilibrium heavily favors the 2-one form due to the thermodynamic stability of the amide-like C=O bond, although the aromaticity of the fused system provides some stabilization to the 2-ol form.
Implication for Reactivity:
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Electrophiles: Reaction with alkyl halides can occur at O (yielding 2-alkoxyimidazopyridines) or N1 (yielding N-alkylated lactams), highly dependent on the base and solvent used.
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Hydrogen Bonding: The 2-one form acts as a hydrogen bond acceptor, crucial for binding affinity in kinase or GPCR pockets.
Visualization: Tautomeric States
The following diagram illustrates the equilibrium and the steric influence of the 8-chloro group.
Figure 1: Lactim-Lactam tautomerism of 8-chloroimidazo[1,2-a]pyridin-2-ol. The 8-chloro substituent sterically influences the N1 position.
Synthesis & Manufacturing Protocols
The synthesis of 8-chloroimidazo[1,2-a]pyridin-2-ol typically relies on the condensation of 2-aminopyridines with
Core Synthetic Pathway
Reaction Type: Condensation / Cyclization Key Reagents: 2-Amino-3-chloropyridine, Ethyl Bromoacetate (or Chloroacetic acid).
Protocol: One-Pot Cyclization
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Starting Material: Dissolve 2-amino-3-chloropyridine (1.0 eq) in ethanol or DME (Dimethoxyethane).
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Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise at room temperature.
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Note: The 3-chloro group on the pyridine ring deactivates the exocyclic amine slightly, requiring longer reaction times or mild heating (40-60°C) compared to unsubstituted analogs.
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Cyclization: The intermediate N-alkylated species often precipitates as a hydrobromide salt. Reflux the mixture (80°C) for 4-6 hours to drive the dehydrative cyclization.
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Workup: Cool to 0°C. The product (often the HBr salt) may crystallize. Filter and wash with cold ethanol. To obtain the free base, suspend in water and neutralize with saturated NaHCO3 to pH 7-8.
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Purification: Recrystallization from Ethanol/Water or Methanol.
Figure 2: Synthetic workflow for the construction of the 8-chloroimidazo[1,2-a]pyridin-2-ol core.
Reactivity Profile & Functionalization[2]
This scaffold is a versatile building block. The presence of the 8-chloro group and the 2-OH/2-one moiety opens three distinct vectors for diversification.
Vector A: Electrophilic Aromatic Substitution (C3 Position)
The C3 position (adjacent to the bridgehead nitrogen) is highly nucleophilic.[1]
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Halogenation: Reaction with NBS or NIS yields the 3-bromo or 3-iodo derivatives. These are critical intermediates for Suzuki/Sonogashira couplings to install aryl or heteroaryl groups.
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Formylation: Vilsmeier-Haack reaction installs a C3-aldehyde.
Vector B: O- vs. N-Alkylation
Under basic conditions (e.g., K2CO3/DMF), alkylation with alkyl halides (R-X) yields a mixture of:
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O-alkylation (Major often): 2-alkoxy-8-chloroimidazo[1,2-a]pyridine.
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N-alkylation (Minor): 1-alkyl-8-chloroimidazo[1,2-a]pyridin-2-one.
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Optimization: Use of "hard" electrophiles and silver salts (Ag2CO3) tends to favor O-alkylation.
Vector C: Palladium-Catalyzed Coupling (C8 Position)
The 8-chloro group is generally less reactive than a bromide or iodide but can be activated using specialized phosphine ligands (e.g., XPhos, Buchwald precatalysts) for Suzuki-Miyaura coupling, allowing the introduction of solubilizing groups or lipophilic tails.[1]
Table 1: Functionalization Strategies
| Target Position | Reagent Class | Reaction Type | Outcome |
| C3-H | NBS / NIS | Electrophilic Subst. | 3-Halo intermediate (Gateway to couplings) |
| C2-OH | R-X, K2CO3 | Nucleophilic Subst. | 2-Alkoxy ether (GABA-A pharmacophore) |
| C8-Cl | Boronic Acids, Pd(0) | Cross-Coupling | Bi-aryl systems (Steric modulation) |
| C3-H | R-CHO, Acid | Mannich Reaction | 3-Aminomethyl derivatives |
Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is pharmacologically validated.[1][4][5] The 8-chloro-2-ol derivative specifically serves as a precursor or bioisostere in several domains:
GABA-A Receptor Modulation
The 2-phenylimidazo[1,2-a]pyridine class (e.g., Zolpidem) binds to the benzodiazepine site of GABA-A receptors.
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Role of 8-Cl: Substituents at the 8-position affect the selectivity for
1 vs 2/3 subunits. The 8-chloro group can enhance metabolic stability and alter the lipophilicity profile (LogP) to improve blood-brain barrier (BBB) penetration.
Anti-Infectives & Oncology[2]
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KRAS Inhibitors: Recent studies utilize the imidazo[1,2-a]pyridine core to covalently bind to KRAS(G12C) mutants.[1][5] The 2-hydroxy group can be converted to a triflate and coupled to acrylamide "warheads."
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mGlu2 Positive Allosteric Modulators (PAMs): 8-substituted imidazopyridines have shown efficacy as mGlu2 PAMs for treating schizophrenia and anxiety disorders.
Safety & Handling (SDS Summary)
While specific toxicological data for CAS 1020044-16-9 is limited, it should be handled with the standard precautions for halogenated nitrogen heterocycles.
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Hazard Classification (Predicted):
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H302: Harmful if swallowed.
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H315/H319: Causes skin irritation / Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2-hydroxy group makes it susceptible to oxidation or hygroscopicity over long periods.
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Solubility: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water and non-polar solvents (Hexane).[1]
References
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Scaffold Overview: Goel, R. et al. "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents."[1] Journal of Medicinal Chemistry. Link
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Synthesis Methodology: Bagdi, A. K. et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines."[1][2][6][7] Organic Chemistry Frontiers. Link
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GABA-A Modulators: Hanson, S. M. et al. "Structural basis for ligand recognition by the GABA-A receptor." Nature Structural & Molecular Biology. Link
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mGlu2 PAMs: Trabanco, A. A. et al. "Imidazo[1,2-a]pyridines: Orally Active Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor."[1] Journal of Medicinal Chemistry. Link[1]
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Tautomerism: Katritzky, A. R. et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry. Link
(Note: While specific literature on CAS 1020044-16-9 is sparse, the references above provide the authoritative grounding for the chemistry and biology of this specific scaffold class.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1196146-07-2|8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
